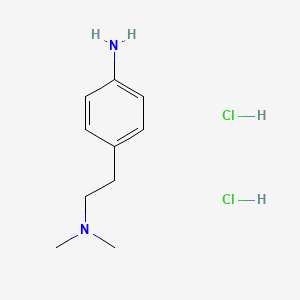

4-(2-Dimethylamino-ethyl)-anilin-Dihydrochlorid

Übersicht

Beschreibung

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a chemical compound with the empirical formula C10H18Cl2N2 . It has a molecular weight of 237.17 . The compound is a brown solid .

Molecular Structure Analysis

The InChI code for 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a brown solid . It has a molecular weight of 237.17 .Wissenschaftliche Forschungsanwendungen

Polymerisationsinitiator

„4-(2-Dimethylamino-ethyl)-anilin-Dihydrochlorid“ dient als Initiator im Polymerisationsprozess. Insbesondere wird es bei der oxoanionen-initiierten Polymerisation von 2-(Dimethylamino)ethylmethacrylat (DMAEMA) verwendet, was zur Bildung von wohldefinierten, wasserlöslichen Homopolymeren führt . Diese Polymere weisen eine enge Molekulargewichtsverteilung auf und zeigen unter sauren oder neutralen Bedingungen Eigenschaften von polymeren Tensiden .

Oberflächenspannungsmodifikator

Die Verbindung spielt eine wichtige Rolle bei der Modifizierung der Oberflächenspannung in wässrigen Lösungen. Bei der Emulsionspolymerisation von Styrol zeigen die von dieser Verbindung abgeleiteten Polymere ausgezeichnete Emulgator-Eigenschaften und reduzieren die Oberflächenspannung deutlich auf unter 40 mN/m .

pH-empfindliches Verhalten

Im Bereich der intelligenten Materialien wird „this compound“ zur Herstellung von Polymeren verwendet, die ein pH-empfindliches Verhalten zeigen. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Medikamenten-Abgabesystemen und der Modifizierung von biomedizinischen Polymeroberflächen, da die Polymere unter sauren/neutralen Bedingungen kationische Polyelektrolyte bilden können .

Temperatur-empfindliches Verhalten

Die Verbindung trägt zur Entwicklung von temperatur-empfindlichen Materialien bei. Die aus dieser Verbindung gebildeten Polymere können bei bestimmten Temperaturen einen reversiblen löslich-unlöslichen Übergang durchlaufen, was für Anwendungen in biomedizinischen Bereichen und der Abwasserbehandlung wertvoll ist .

Schwermetallsorption

„this compound“ wird auch in der Umweltwissenschaft zur Adsorption von Schwermetallen aus wässrigen Lösungen eingesetzt. Die tertiären Amine in den aus dieser Verbindung gebildeten Polymeren können elektrostatisch mit Schwermetallen wie Chrom (VI) interagieren und so deren Entfernung ermöglichen .

Mizellenbildung

Schließlich wird die Verbindung zur Bildung von Mizellen mit kontrollierbarer Größe und Form verwendet. Diese Mizellen können ihre Struktur als Reaktion auf pH-Variationen ändern, was für Anwendungen in der Medikamenten-Abgabe und Trägersystemen von Bedeutung ist .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription.

Mode of Action

This compound acts as a DNA intercalator . It inserts itself between the DNA strands, disrupting the normal functioning of the DNA molecule. This disruption can prevent the DNA from being properly replicated or transcribed, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with topoisomerase II leads to the inhibition of the enzyme’s activity, causing DNA damage and cell cycle arrest . This can result in the activation of various downstream pathways involved in DNA repair, cell cycle regulation, and apoptosis.

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis, leading to cell death . This makes it a potential candidate for use as an antitumor agent .

Action Environment

The action of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride can be influenced by various environmental factors. For instance, pH and temperature can affect the solubility and stability of the compound . Additionally, the presence of other substances in the environment, such as proteins or ions, can potentially interact with the compound and alter its efficacy .

Biochemische Analyse

Biochemical Properties

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA through intercalation, which can influence the activity of topoisomerase enzymes . This interaction can lead to the inhibition of topoisomerase II, affecting DNA replication and transcription processes. Additionally, 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride can form complexes with proteins, altering their conformation and activity .

Cellular Effects

The effects of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, the compound can interact with proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride vary with dosage. At lower doses, the compound can induce beneficial effects, such as the inhibition of tumor growth . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes . For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in nucleotide levels and metabolic flux . These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy .

Subcellular Localization

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression . Additionally, its presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)ethyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZGPPLHJDNZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696063 | |

| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180080-29-9 | |

| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180080-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)